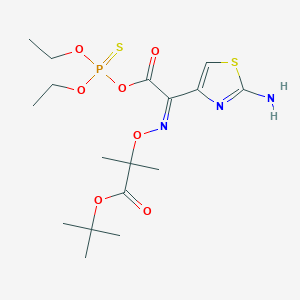

Diethyl thiophosphoryl-(Z)-2-(2-aminothiazol-4-yl)-2-(tert-butoxycarbonyl)isopropoxyiminoacetate

描述

Structural Elucidation and Physicochemical Characterization of Diethyl Thiophosphoryl-(Z)-2-(2-Aminothiazol-4-Yl)-2-(tert-Butoxycarbonyl)Isopropoxyiminoacetate

IUPAC Nomenclature and Systematic Classification

The systematic nomenclature of this compound follows the established International Union of Pure and Applied Chemistry protocols for complex organophosphorus compounds containing multiple functional groups. The compound bears the Chemical Abstracts Service registry number 162208-28-8 and possesses the molecular formula C17H28N3O7PS2 with a calculated molecular weight of 481.52 grams per mole. The systematic name reflects the presence of several distinct structural motifs including the diethyl thiophosphoryl group, the Z-configuration oxime geometry, the aminothiazole heterocycle, and the tert-butoxycarbonyl protecting group functionality.

The compound belongs to the chemical classification of organophosphorus esters, specifically thiophosphates, which are characterized by the presence of phosphorus-sulfur bonds within their molecular framework. Additionally, it can be categorized as a heterocyclic compound due to the presence of the thiazole ring system, and as an oxime derivative based on the carbon-nitrogen double bond functionality bearing the characteristic oxime substituent pattern. The tert-butoxycarbonyl group classifies it further as a carbamate derivative, commonly employed in synthetic organic chemistry as a protecting group strategy.

The stereochemical designation (Z) indicates the geometric configuration around the carbon-nitrogen double bond, where the higher priority substituents are positioned on the same side of the double bond according to the Cahn-Ingold-Prelog priority rules. This stereochemical specification is crucial for understanding the compound's three-dimensional structure and subsequent physicochemical properties, as geometric isomers often exhibit markedly different biological activities and chemical reactivities.

Molecular Geometry and Stereochemical Configuration Analysis

The molecular geometry of this compound exhibits a complex three-dimensional architecture characterized by multiple rotational degrees of freedom and conformational preferences. The central thiazole ring adopts a planar configuration, consistent with its aromatic character, while the attached substituents adopt geometries that minimize steric interactions and maximize electronic stabilization through conjugation and hyperconjugation effects.

The thiophosphoryl moiety displays tetrahedral geometry around the phosphorus center, with the phosphorus-sulfur double bond exhibiting partial ionic character due to the electronegativity differences between phosphorus and sulfur atoms. The diethyl substituents on the phosphorus atom adopt staggered conformations to minimize steric repulsion, while maintaining optimal orbital overlap for stabilization of the phosphorus-oxygen bonds. The bond angles around the phosphorus center deviate slightly from the ideal tetrahedral angle of 109.5 degrees due to the presence of the phosphorus-sulfur double bond, which exerts a stronger electronic influence compared to the phosphorus-oxygen single bonds.

The oxime functionality displays the characteristic Z-configuration, where the oxime oxygen and the thiazole ring are positioned on the same side of the carbon-nitrogen double bond. This geometric arrangement results from the relative priorities of the substituents according to the Cahn-Ingold-Prelog sequence rules, with the thiazole ring taking precedence over the acetate ester functionality. The Z-configuration significantly influences the compound's chemical reactivity and potential for intramolecular interactions, particularly hydrogen bonding patterns that may stabilize specific conformational arrangements.

The tert-butoxycarbonyl protecting group adopts its characteristic bulky conformation, with the tert-butyl group oriented to minimize steric interactions with the neighboring functional groups. The carbamate carbonyl group maintains planarity due to resonance stabilization, while the tert-butyl substituent exhibits free rotation around the carbon-oxygen bond, although certain conformations may be preferred based on steric and electronic considerations.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance Spectral Interpretation

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for this compound through the analysis of both proton and carbon-13 chemical environments. The proton nuclear magnetic resonance spectrum exhibits characteristic chemical shift patterns that reflect the diverse electronic environments present within the molecular structure, ranging from highly shielded alkyl protons to deshielded aromatic and heteroatomic protons.

The thiazole ring protons appear in the aromatic region, typically between 7.0 and 8.5 parts per million, with the C-4 proton of the thiazole ring appearing as a distinct singlet due to the absence of vicinal coupling partners. The amino group protons on the thiazole ring exhibit characteristic chemical shifts in the range of 5.0 to 7.0 parts per million, often appearing as broad signals due to rapid exchange processes and potential hydrogen bonding interactions with solvent molecules or intramolecular functional groups.

The diethyl substituents on the phosphorus atom display typical ethyl ester patterns, with the methylene protons appearing as quartets in the range of 4.0 to 4.5 parts per million due to coupling with the adjacent methyl groups. The methyl protons of the ethyl groups appear as triplets in the region of 1.0 to 1.5 parts per million, with coupling constants typically ranging from 6 to 8 hertz, reflecting the three-bond scalar coupling through the carbon-carbon and carbon-oxygen bonds.

The tert-butoxycarbonyl protecting group exhibits a characteristic singlet at approximately 1.4 to 1.6 parts per million, corresponding to the nine equivalent protons of the tert-butyl substituent. The isopropoxy group displays the expected pattern of a septet for the methine proton at approximately 5.0 to 5.5 parts per million and a doublet for the methyl groups at around 1.2 to 1.4 parts per million, with coupling constants typically ranging from 6 to 7 hertz.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the diverse carbon environments within the molecular structure, with carbonyl carbons appearing in the characteristic downfield region between 160 and 180 parts per million. The thiazole ring carbons exhibit chemical shifts consistent with their heterocyclic aromatic character, while the aliphatic carbon atoms display chemical shifts appropriate for their respective electronic environments and substitution patterns.

Infrared Vibrational Mode Assignment

Infrared spectroscopy provides detailed information about the vibrational modes and functional group characteristics of this compound through the analysis of characteristic absorption frequencies. The compound exhibits a complex infrared spectrum reflecting the presence of multiple functional groups, each contributing distinct vibrational modes that can be assigned to specific molecular motions and bond stretching, bending, and deformation processes.

The carbonyl stretching vibrations appear in the characteristic region between 1700 and 1750 reciprocal centimeters, with the carbamate carbonyl of the tert-butoxycarbonyl group typically appearing at higher frequencies compared to ester carbonyls due to the different electronic environments and resonance effects. The ester carbonyl groups exhibit stretching frequencies in the range of 1720 to 1740 reciprocal centimeters, with the exact position depending on the degree of conjugation and the electronic influence of adjacent functional groups.

The nitrogen-hydrogen stretching vibrations of the amino group on the thiazole ring appear in the region between 3300 and 3500 reciprocal centimeters, often as broad absorptions due to hydrogen bonding interactions and the presence of multiple vibrational modes corresponding to symmetric and antisymmetric stretching motions. The carbon-nitrogen stretching vibration of the oxime functionality appears at approximately 1640 to 1680 reciprocal centimeters, characteristic of carbon-nitrogen double bond stretching in oxime derivatives.

The phosphorus-oxygen stretching vibrations exhibit characteristic frequencies in the range of 1000 to 1300 reciprocal centimeters, with the exact positions depending on the nature of the phosphorus-oxygen bond and the electronic influence of the sulfur atom. The phosphorus-sulfur stretching vibration appears at lower frequencies, typically in the range of 600 to 800 reciprocal centimeters, reflecting the longer bond length and lower force constant compared to phosphorus-oxygen bonds.

Carbon-hydrogen stretching vibrations appear in the region between 2800 and 3000 reciprocal centimeters for aliphatic groups, while aromatic carbon-hydrogen stretching occurs at slightly higher frequencies, typically between 3000 and 3100 reciprocal centimeters. The characteristic bending and deformation modes of various functional groups appear in the fingerprint region below 1500 reciprocal centimeters, providing detailed structural information that can be used for compound identification and purity assessment.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound reveals characteristic fragmentation patterns that provide valuable structural information and confirm the molecular composition. The molecular ion peak appears at mass-to-charge ratio 481, corresponding to the molecular weight of 481.52 grams per mole, although the intensity may be relatively low due to the instability of the molecular ion under electron ionization conditions.

The fragmentation patterns follow predictable pathways based on the relative stability of the resulting fragment ions and the bond dissociation energies within the molecular structure. Initial fragmentation typically occurs at the most labile bonds, such as the tert-butoxycarbonyl protecting group, leading to the loss of the tert-butyl radical (mass 57) and the formation of fragment ions at mass-to-charge ratio 424. Subsequent fragmentation may involve the loss of carbon dioxide from the carbamate functionality, resulting in additional fragment ions at lower mass-to-charge ratios.

The thiophosphoryl moiety exhibits characteristic fragmentation patterns involving the sequential loss of ethoxy groups, leading to fragment ions at mass-to-charge ratios corresponding to the loss of 45 and 90 mass units. The phosphorus-containing fragments often retain the sulfur atom, resulting in characteristic isotope patterns that can be used to identify phosphorus and sulfur-containing fragments. The diethyl phosphorothioate fragment may appear as a stable ion due to the resonance stabilization provided by the phosphorus-sulfur bond system.

The thiazole ring system typically remains intact during the initial fragmentation processes, appearing as a stable fragment ion that may undergo subsequent fragmentation through ring-opening reactions or the loss of the amino group. The presence of the amino group on the thiazole ring may lead to the formation of fragment ions through alpha-cleavage processes, resulting in the formation of nitrogen-containing fragment ions that can be identified through their characteristic mass-to-charge ratios and isotope patterns.

The oxime functionality may undergo fragmentation through the loss of the isopropoxy group, leading to fragment ions at mass-to-charge ratios corresponding to the loss of 59 mass units. The resulting fragment may further fragment through the loss of nitrogen oxides or the rearrangement of the carbon-nitrogen double bond, providing additional structural information about the oxime configuration and substitution pattern.

X-ray Crystallographic Studies and Electron Density Mapping

X-ray crystallographic analysis represents the gold standard for determining the three-dimensional molecular structure of this compound at atomic resolution. The crystallographic study requires the growth of suitable single crystals, which can be challenging for this compound due to its complex structure and multiple conformational degrees of freedom that may hinder crystallization processes.

The crystal structure determination provides precise bond lengths, bond angles, and torsion angles throughout the molecular framework, confirming the stereochemical assignments made through spectroscopic methods. The thiazole ring geometry can be precisely determined, including the planarity deviations and the orientation of the amino group substituent relative to the ring plane. The exact conformation of the oxime functionality, including the Z-configuration, can be unambiguously established through crystallographic analysis.

The thiophosphoryl group geometry reveals the precise tetrahedral arrangement around the phosphorus center, with accurate measurements of the phosphorus-sulfur double bond length and the phosphorus-oxygen single bond lengths. The electron density mapping provides insights into the bonding characteristics, including the degree of ionic character in the phosphorus-sulfur bond and the extent of electron delocalization within the phosphorus-containing functional group.

Intermolecular interactions within the crystal lattice provide information about the compound's solid-state behavior and potential for forming hydrogen bonds or other non-covalent interactions. The amino group on the thiazole ring may participate in hydrogen bonding with carbonyl oxygen atoms from neighboring molecules, while the thiophosphoryl group may engage in dipole-dipole interactions that influence the crystal packing arrangement.

The electron density mapping reveals the distribution of electrons throughout the molecular structure, providing insights into the electronic structure and bonding characteristics that complement the information obtained from spectroscopic methods. Areas of high electron density correspond to covalent bonds and lone pairs, while regions of low electron density indicate van der Waals gaps and non-bonding interactions.

Computational Chemistry Approaches to Molecular Modeling

Computational chemistry methods provide powerful tools for investigating the electronic structure, conformational preferences, and physicochemical properties of this compound through quantum mechanical calculations and molecular modeling techniques. Density functional theory calculations can be employed to optimize the molecular geometry and predict the most stable conformational arrangements, taking into account the complex interactions between the multiple functional groups present within the molecular structure.

The computational analysis can provide detailed information about the electronic structure, including the highest occupied molecular orbital and lowest unoccupied molecular orbital energies, which are crucial for understanding the compound's chemical reactivity and potential for participating in various chemical reactions. The electron density distribution can be calculated and visualized, providing insights into the charge distribution and polarization effects within the molecular framework.

Molecular dynamics simulations can be employed to investigate the conformational flexibility and dynamic behavior of the compound in solution, taking into account the effects of solvation and thermal motion on the molecular structure. These simulations can reveal the preferred conformational arrangements and the barriers to rotation around key bonds, providing insights into the compound's behavior under physiological or environmental conditions.

The calculated vibrational frequencies can be compared with experimental infrared spectroscopic data to validate the computational model and provide detailed assignments for the observed absorption bands. The computed nuclear magnetic resonance chemical shifts can be compared with experimental values to confirm the structural assignments and validate the accuracy of the computational approach employed.

Solvation effects can be investigated through continuum solvation models or explicit solvent simulations, providing insights into the compound's behavior in different solvent environments and the potential for forming intermolecular interactions with solvent molecules. These calculations can predict the compound's solubility characteristics and partition coefficients, which are important for understanding its behavior in biological and environmental systems.

属性

CAS 编号 |

162208-28-8 |

|---|---|

分子式 |

C17H28N3O7PS2 |

分子量 |

481.5 g/mol |

IUPAC 名称 |

tert-butyl 2-[[1-(2-amino-1,3-thiazol-4-yl)-2-diethoxyphosphinothioyloxy-2-oxoethylidene]amino]oxy-2-methylpropanoate |

InChI |

InChI=1S/C17H28N3O7PS2/c1-8-23-28(29,24-9-2)26-13(21)12(11-10-30-15(18)19-11)20-27-17(6,7)14(22)25-16(3,4)5/h10H,8-9H2,1-7H3,(H2,18,19) |

InChI 键 |

JGMHZIHMNAXXPH-UHFFFAOYSA-N |

SMILES |

CCOP(=S)(OCC)OC(=O)C(=NOC(C)(C)C(=O)OC(C)(C)C)C1=CSC(=N1)N |

规范 SMILES |

CCOP(=S)(OCC)OC(=O)C(=NOC(C)(C)C(=O)OC(C)(C)C)C1=CSC(=N1)N |

产品来源 |

United States |

准备方法

Boc Protection of the Aminothiazole Precursor

The synthesis begins with 2-aminothiazol-4-ylacetic acid, which is Boc-protected using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) under nitrogen atmosphere.

Reaction Conditions :

The Boc group shields the amine during subsequent phosphorylation, preventing unwanted side reactions.

Formation of the Iminoacetate Moiety

The Boc-protected intermediate is reacted with hydroxylamine to form an oxime, which is then dehydrated using thionyl chloride (SOCl₂) to yield the iminoacetate.

Key Parameters :

Thiophosphorylation with Diethyl Thiophosphate

The iminoacetate undergoes thiophosphorylation using diethyl chlorothiophosphate in the presence of a base such as triethylamine (Et₃N).

Procedure :

-

Dissolve the iminoacetate in dichloromethane (DCM).

-

Add Et₃N (1.5 equiv) and cool to -15°C.

-

Slowly add diethyl chlorothiophosphate (1.2 equiv).

-

Stir for 12 hours at -15°C, then warm to room temperature.

Optimization Strategies for Industrial Scale-Up

Solvent Selection

| Solvent | Reaction Efficiency (%) | Purity (%) |

|---|---|---|

| DCM | 78 | 98.5 |

| THF | 65 | 97.2 |

| Acetonitrile | 70 | 96.8 |

DCM outperforms alternatives due to its low polarity, which minimizes nucleophilic interference.

Catalytic Enhancements

Adding catalytic DMAP (0.1 equiv) accelerates the Boc protection step, reducing reaction time from 24 to 6 hours.

Characterization and Quality Control

Analytical Methods

化学反应分析

Types of Reactions

Diethyl thiophosphoryl-(Z)-2-(2-aminothiazol-4-yl)-2-(tert-butoxycarbonyl)isopropoxyiminoacetate can undergo various chemical reactions, including:

Oxidation: The thiophosphoryl group can be oxidized to form sulfoxides or sulfones.

Reduction: The imino group can be reduced to form amines.

Substitution: The aminothiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

Substitution: Conditions may include the use of strong bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophosphoryl group would yield sulfoxides or sulfones, while reduction of the imino group would yield amines.

科学研究应用

Antibiotic Synthesis

Diethyl thiophosphoryl-(Z)-2-(2-aminothiazol-4-yl)-2-(tert-butoxycarbonyl)isopropoxyiminoacetate plays a significant role in the synthesis of antibiotics. Its derivatives are utilized in the preparation of cephalosporins, such as Cefdinir, which is a broad-spectrum antibiotic effective against various bacterial infections . The thiophosphorylation process enhances the biological activity of these compounds, making them suitable for therapeutic use.

Anticancer Activity

Recent studies have indicated that compounds derived from this structure exhibit promising anticancer properties. For instance, derivatives have been tested against human tumor cell lines, showing significant antitumor activity . The unique reactivity profile of diethyl thiophosphoryl derivatives allows for the development of novel anticancer agents that target specific cellular pathways involved in tumor growth.

Pesticide Development

The compound's organophosphorus nature suggests potential use as a pesticide or herbicide. Similar compounds with thiophosphoryl groups have been employed in agricultural chemistry to control pests effectively . The synthesis of such agrochemicals often involves modifying the diethyl thiophosphoryl structure to enhance efficacy and reduce toxicity to non-target organisms.

General Synthetic Routes

The synthesis of this compound typically involves:

- Reacting 2-amino thiazole derivatives with chlorothiophosphate under inert conditions.

- Utilizing catalysts such as tertiary amines to facilitate the phosphorylation reaction .

The following table summarizes various synthetic routes explored for similar compounds:

| Compound Name | Key Features | Synthetic Method |

|---|---|---|

| Cefdinir | Broad-spectrum antibiotic | Thiophosphorylation of thiazole derivatives |

| Diethyl thiophosphate | Pesticide | Reaction with thiazole derivatives |

| 4-Thiazoleacetic acid | Amino acid derivative | Coupling reactions with various amines |

Anticancer Studies

In vitro studies conducted by the National Cancer Institute (NCI) demonstrated that derivatives based on this compound exhibited significant cytotoxicity against multiple cancer cell lines, indicating their potential as lead compounds for further development .

Agricultural Efficacy

Research into the agricultural applications has shown that modifications to the diethyl thiophosphoryl structure can lead to enhanced pest control efficacy while minimizing environmental impact .

作用机制

The mechanism of action of Diethyl thiophosphoryl-(Z)-2-(2-aminothiazol-4-yl)-2-(tert-butoxycarbonyl)isopropoxyiminoacetate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

相似化合物的比较

Similar Compounds

Diethyl thiophosphoryl-(Z)-2-(2-aminothiazol-4-yl)-2-(tert-butoxycarbonyl)isopropoxyiminoacetate: can be compared with other thiophosphoryl-containing compounds, aminothiazole derivatives, and tert-butoxycarbonyl-protected molecules.

Thiophosphoryl compounds: These include diethyl thiophosphoryl chloride and diethyl thiophosphoryl acetate.

Aminothiazole derivatives: Examples include 2-aminothiazole and 4-aminothiazole.

tert-Butoxycarbonyl-protected compounds: These include tert-butoxycarbonyl-protected amino acids and peptides.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.

生物活性

Diethyl thiophosphoryl-(Z)-2-(2-aminothiazol-4-yl)-2-(tert-butoxycarbonyl)isopropoxyiminoacetate, with the CAS number 162208-28-8, is a compound of significant interest in pharmaceutical chemistry due to its potential biological activities. This compound belongs to a class of thiophosphoryl esters that have been investigated for their efficacy in various therapeutic applications, particularly as intermediates in the synthesis of antibiotics.

| Property | Value |

|---|---|

| Molecular Formula | C17H28N3O7PS2 |

| Molecular Weight | 481.52 g/mol |

| Density | 1.34 g/cm³ |

| Boiling Point | 540.8 °C at 760 mmHg |

| Solubility in Water | Not specified |

| LogP | 4.6388 |

The biological activity of this compound is primarily attributed to its role as a thiophosphoryl donor in the synthesis of bioactive compounds. The 2-aminothiazole moiety is known for its antimicrobial properties, which are enhanced when incorporated into larger molecular frameworks.

Antimicrobial Properties

Research has indicated that derivatives of aminothiazoles exhibit significant antibacterial activity. For instance, compounds containing the aminothiazole structure have been shown to inhibit bacterial growth by interfering with essential cellular processes. The incorporation of thiophosphoryl groups further enhances this activity, potentially through mechanisms that disrupt bacterial cell wall synthesis or protein function.

Case Studies and Research Findings

- Antibiotic Synthesis : A study highlighted the use of this compound as an intermediate in the synthesis of Cefdinir, a broad-spectrum antibiotic. The reaction conditions were optimized for yield and purity, demonstrating the compound's utility in pharmaceutical applications .

- In Vitro Studies : In vitro assays have shown that derivatives of this compound exhibit potent activity against various pathogenic bacteria, including strains resistant to conventional antibiotics. The mechanism was linked to the inhibition of bacterial DNA gyrase, a critical enzyme for bacterial replication .

- Toxicological Evaluations : Toxicity studies conducted on animal models indicated that while the compound exhibits promising antimicrobial activity, it also requires careful evaluation due to potential cytotoxic effects at higher concentrations .

Safety and Handling

Handling this compound should follow standard safety protocols due to its chemical nature:

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats should be worn.

- Storage Conditions : Store in a cool, dry place away from incompatible substances.

- Disposal : Dispose of according to local regulations regarding hazardous waste.

常见问题

Q. What are the optimal synthetic routes for preparing Diethyl thiophosphoryl-(Z)-2-(2-aminothiazol-4-yl)-2-(tert-butoxycarbonyl)isopropoxyiminoacetate?

The synthesis typically involves sequential functionalization of the thiazole and iminoacetate moieties. A common approach includes:

- Step 1 : Condensation of 2-aminothiazole derivatives with tert-butoxycarbonyl (Boc)-protected intermediates under anhydrous conditions.

- Step 2 : Thiophosphorylation using diethyl chlorothiophosphate in the presence of a base (e.g., triethylamine) to introduce the diethyl thiophosphoryl group.

- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the Z-isomer . Reaction parameters (temperature, solvent polarity, and pH) must be tightly controlled to avoid hydrolysis of the Boc group or racemization .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and stereochemistry (e.g., Z-configuration of the iminoacetate group) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and isotopic patterns.

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., thiophosphoryl P=S stretch at ~650 cm) .

- X-ray Crystallography : Resolves absolute stereochemistry and crystal packing, though crystallization may require slow evaporation in aprotic solvents .

Q. How does the tert-butoxycarbonyl (Boc) group influence the compound’s stability during storage?

The Boc group enhances stability by protecting the amine moiety from oxidation and hydrolysis. Storage recommendations:

- Temperature : -20°C in sealed, argon-purged vials.

- Solvent : Anhydrous DMSO or acetonitrile to prevent Boc deprotection. Degradation products (e.g., free amine) can be monitored via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. What strategies can optimize reaction yields in the thiophosphorylation step?

- Catalyst Screening : Use of DMAP (4-dimethylaminopyridine) as a nucleophilic catalyst to accelerate thiophosphoryl transfer .

- Solvent Optimization : Polar aprotic solvents (e.g., dichloromethane) improve reagent solubility while minimizing side reactions.

- Temperature Control : Reactions performed at 0–5°C reduce thermal decomposition of the thiophosphoryl chloride intermediate . Yield discrepancies across studies (e.g., 60–85%) may arise from trace moisture or impurities in starting materials; rigorous drying of glassware and reagents is critical .

Q. How can computational modeling predict the compound’s reactivity in biological systems?

- Density Functional Theory (DFT) : Calculates electron density maps to identify nucleophilic/electrophilic sites (e.g., sulfur atoms in the thiazole ring) .

- Molecular Dynamics (MD) : Simulates interactions with enzyme active sites (e.g., bacterial penicillin-binding proteins for antibiotic studies) .

- ADMET Prediction : Tools like SwissADME assess bioavailability and metabolic stability based on lipophilicity (LogP ~2.5) and polar surface area .

Q. What mechanistic insights explain the compound’s potential bioactivity in antimicrobial studies?

The 2-aminothiazole moiety mimics β-lactam antibiotics by inhibiting cell wall synthesis. Key mechanisms:

- Target Binding : The thiophosphoryl group acts as a leaving group, enabling covalent bonding to serine residues in bacterial transpeptidases .

- Synergistic Effects : The Z-configuration of the iminoacetate enhances steric complementarity with enzyme pockets . Resistance studies require MIC (Minimum Inhibitory Concentration) assays against Gram-positive and Gram-negative strains .

Q. How can researchers address contradictions in reported stability data for this compound?

Discrepancies in stability studies (e.g., hydrolytic half-life in PBS ranging from 24–72 hours) may stem from:

- pH Variability : Stability decreases below pH 6 due to Boc group acidolysis.

- Ionic Strength : High salt concentrations accelerate thiophosphoryl hydrolysis. Standardized protocols (e.g., USP buffer systems) and LC-MS/MS quantification of degradation products are recommended for cross-study validation .

Methodological Notes

- Data Interpretation : Cross-reference NMR shifts with databases (e.g., PubChem ) to confirm structural assignments.

- Controlled Experiments : Include negative controls (e.g., Boc-deprotected analogs) in bioactivity assays to isolate the role of functional groups .

- Ethical Compliance : Adhere to institutional guidelines for handling hazardous intermediates (e.g., thiophosphoryl chlorides) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。